molecular formula C16H19BrO3S B2898932 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid CAS No. 306730-14-3

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid

Cat. No.: B2898932
CAS No.: 306730-14-3
M. Wt: 371.29
InChI Key: COGGSKGILQHSPL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid (molecular formula: C₁₇H₁₉BrO₃S; molecular weight: 371.30 g/mol) is a brominated aromatic compound featuring a cyclohexylsulfanyl substituent at the C2 position and a 4-oxobutanoic acid backbone .

Properties

IUPAC Name

4-(4-bromophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGSKGILQHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

    Introduction of the Cyclohexylsulfanyl Group: The bromophenyl intermediate is then reacted with cyclohexylthiol under suitable conditions to form the cyclohexylsulfanyl derivative.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The butanoic acid moiety may play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to aromatic (p-tolyl) or polar (carboxymethyl) substituents .
  • Synthetic Flexibility : Compounds with carboxymethyl or thienylmethyl groups are synthesized via Michael addition or Friedel-Crafts acylation, suggesting adaptability in modifying the sulfanyl moiety .

Halogen Substitution Patterns

Halogen substitution at the para position of the phenyl ring influences electronic properties and reactivity:

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) Key Differences References
This compound Br C₁₇H₁₉BrO₃S 371.30 Bromine enhances electrophilicity
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Cl C₁₁H₁₁ClO₄ 242.65 Chlorine reduces steric hindrance

Key Observations :

  • Bromine’s larger atomic radius and polarizability may enhance binding affinity in biological systems compared to chlorine .

Research Findings and Implications

Synthetic Challenges: The synthesis of sulfanyl-substituted 4-oxobutanoic acids often requires precise control of reaction conditions. For example, Michael addition reactions (used for carboxymethyl analogs) yield racemic mixtures, complicating enantioselective applications .

Thermodynamic Stability : Cyclohexyl groups may improve metabolic stability compared to aromatic substituents (e.g., p-tolyl) due to reduced enzymatic recognition .

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